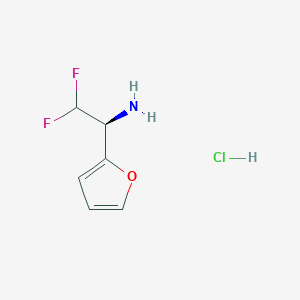

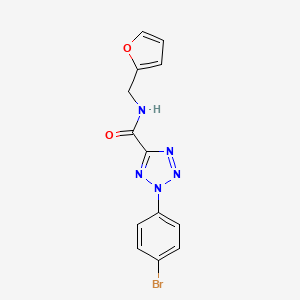

![molecular formula C10H5F2N3O3S B2878060 N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 860609-70-7](/img/structure/B2878060.png)

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential in the field of drug discovery, particularly in the development of new drugs for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Oxidative Dimerization : Thiadiazoles, including structures related to N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide, have been synthesized efficiently through oxidative dimerization of carbothioamides, using environmentally safe oxidants such as Oxone. This method provides a green chemistry approach to thiadiazole synthesis (Yoshimura et al., 2014).

IBX/TEAB-Mediated Oxidative Dimerization : Another synthesis method involves the use of hypervalent iodine(V)-containing reagents, specifically o-iodoxybenzoic acid (IBX), to generate 3,5-disubstituted 1,2,4-thiadiazoles in excellent yield (Patil et al., 2009).

Biological Activities and Applications

Antimicrobial and Antitumor Activities : Thiadiazole derivatives have been evaluated for their antimicrobial and antitumor activities. For instance, certain compounds containing thiadiazole structures exhibit promising antibacterial and antifungal activities, highlighting their potential as bioactive agents (Yu et al., 2022).

Anti-inflammatory Properties : Some 1,3,4-thiadiazole compounds demonstrate significant anti-inflammatory activity, suggesting their utility in developing new anti-inflammatory agents (Doria et al., 1986).

Inhibition of Photosynthetic Electron Transport : Research into pyrazole derivatives, including those related to thiadiazoles, indicates potential as inhibitors of photosynthetic electron transport, offering insight into their mechanism of action and utility in agricultural applications (Vicentini et al., 2005).

Material Science Applications

- Fluorescent Metal-Organic Frameworks (MOFs) : Thiadiazole derivatives have been utilized in the synthesis of fluorescent MOFs, which show promise for the selective sensing of toxic cations and highly oxidizing anions. These MOFs could have applications in environmental monitoring and safety (Jana & Natarajan, 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to exhibit significant bioactivities

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that 1,3,4-thiadiazole derivatives have been attracting widespread attention due to their significant bioactivities

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives have been found to possess diverse biological effects

Pharmacokinetics

The compound’s molecular weight is 28523 , which could potentially influence its bioavailability

Analyse Biochimique

Biochemical Properties

It has been found that this compound exhibits excellent fungicidal activities This suggests that it interacts with certain enzymes, proteins, and other biomolecules in fungi, leading to their death

Cellular Effects

The cellular effects of N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide are also not fully known. Given its fungicidal activities, it can be inferred that it has significant effects on fungal cells. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(thiadiazole-4-carbonylamino) 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2N3O3S/c11-5-2-1-3-6(12)8(5)10(17)18-14-9(16)7-4-19-15-13-7/h1-4H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESPYCVENDUOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)ONC(=O)C2=CSN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

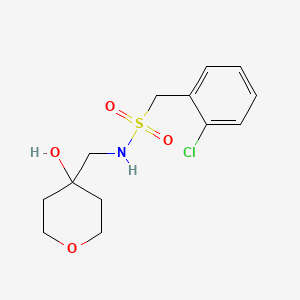

![2-Ethyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B2877982.png)

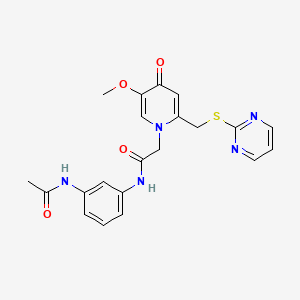

![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)

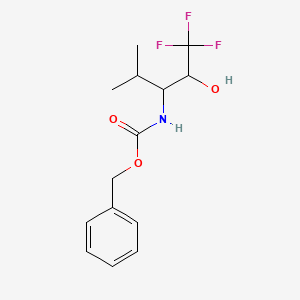

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)

![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)